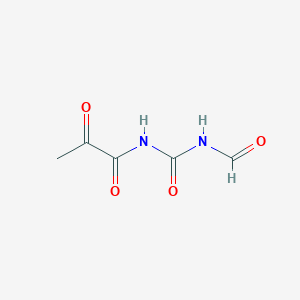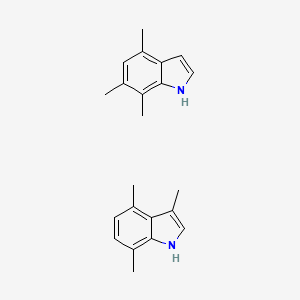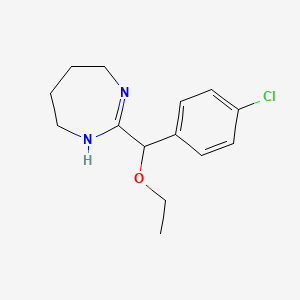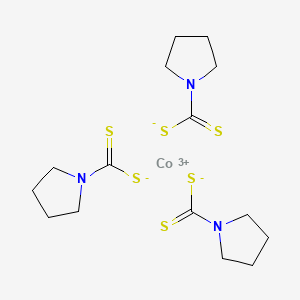
Cobalt, tris(1-pyrrolidinecarbodithioato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, tris(1-pyrrolidinecarbodithioato)- is a coordination compound where cobalt is complexed with three 1-pyrrolidinecarbodithioate ligands. This compound is known for its unique structural and magnetic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, tris(1-pyrrolidinecarbodithioato)- typically involves the reaction of cobalt salts with 1-pyrrolidinecarbodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The cobalt salt, often cobalt(II) chloride, is dissolved in a suitable solvent such as ethanol or methanol. The 1-pyrrolidinecarbodithioic acid is then added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production methods for cobalt, tris(1-pyrrolidinecarbodithioato)- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable methods to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Cobalt, tris(1-pyrrolidinecarbodithioato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes. Substitution reactions result in the formation of new cobalt complexes with different ligands.
Scientific Research Applications
Cobalt, tris(1-pyrrolidinecarbodithioato)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the development of new materials with unique magnetic and electronic properties.
Mechanism of Action
The mechanism of action of cobalt, tris(1-pyrrolidinecarbodithioato)- involves its ability to interact with various molecular targets. The compound can coordinate with different ligands and undergo redox reactions, which can influence its activity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Iron, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with iron as the central metal.
Chromium, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with chromium as the central metal.
Nickel, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with nickel as the central metal.
Uniqueness
Cobalt, tris(1-pyrrolidinecarbodithioato)- is unique due to its specific magnetic and electronic properties, which differ from those of its iron, chromium, and nickel analogs. These properties make it particularly useful in applications requiring specific magnetic characteristics.
Properties
CAS No. |
24412-38-2 |
|---|---|
Molecular Formula |
C15H24CoN3S6 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
cobalt(3+);pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/3C5H9NS2.Co/c3*7-5(8)6-3-1-2-4-6;/h3*1-4H2,(H,7,8);/q;;;+3/p-3 |
InChI Key |
WKOHUOCIZKJNLL-UHFFFAOYSA-K |
Canonical SMILES |
C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
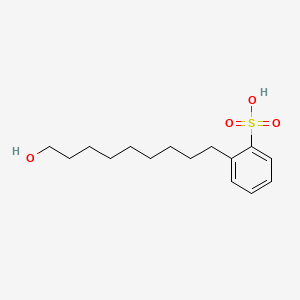
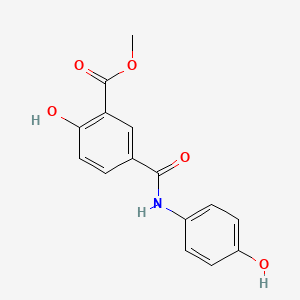
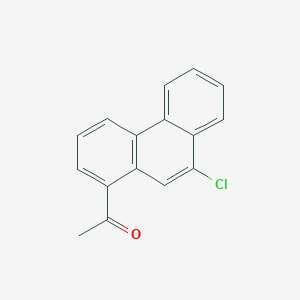
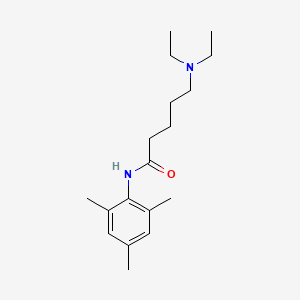
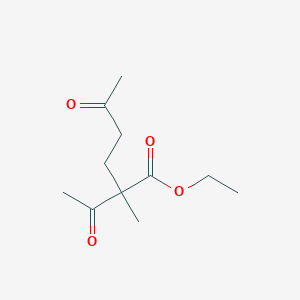
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
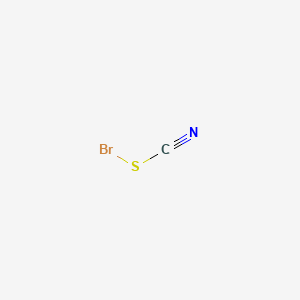
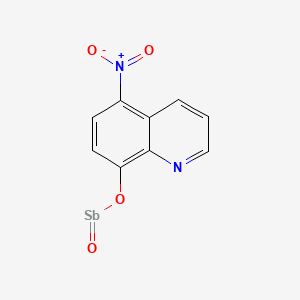
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
